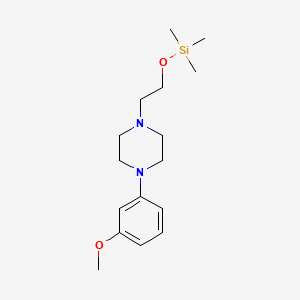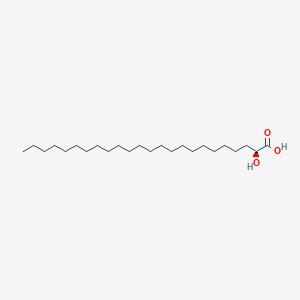
(S)-2-Hydroxylignoceric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxylignoceric acid is a long-chain fatty acid with a hydroxyl group at the second carbon position It is a stereoisomer, specifically the (S)-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its ®-counterpart
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxylignoceric acid typically involves the hydroxylation of lignoceric acid. One common method is the use of a stereoselective catalyst to introduce the hydroxyl group at the second carbon position. This can be achieved through catalytic hydrogenation followed by oxidation. The reaction conditions often require specific temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxylignoceric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-2-Hydroxylignoceric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme activity.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism by which (S)-2-Hydroxylignoceric acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can be incorporated into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lignoceric acid: The parent compound without the hydroxyl group.
®-2-Hydroxylignoceric acid: The enantiomer with the opposite stereochemistry.
Other hydroxylated fatty acids: Such as 2-hydroxyoleic acid and 2-hydroxystearic acid.
Uniqueness
(S)-2-Hydroxylignoceric acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its ®-enantiomer and other hydroxylated fatty acids
Propriétés
Numéro CAS |
54563-87-0 |
|---|---|
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(2S)-2-hydroxytetracosanoic acid |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |
Clé InChI |
MSUOLNSQHLHDAS-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
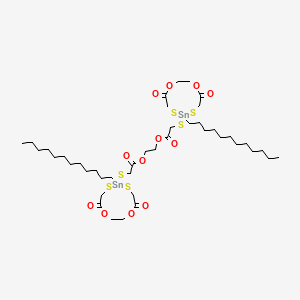
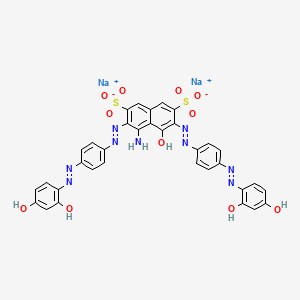

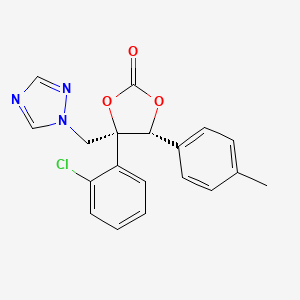

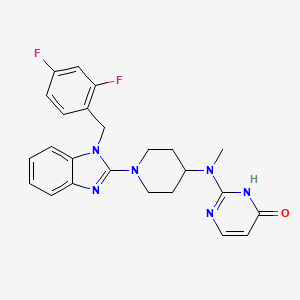
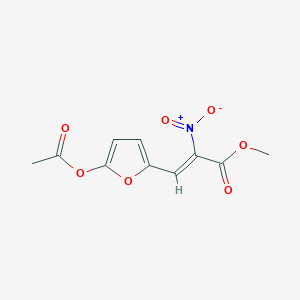

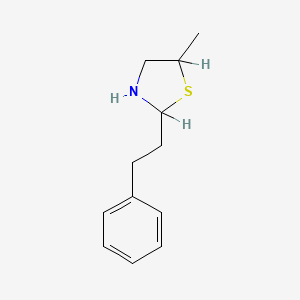
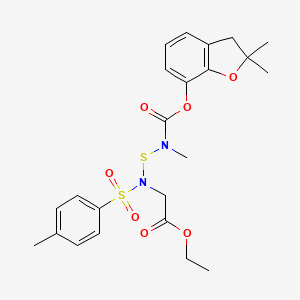
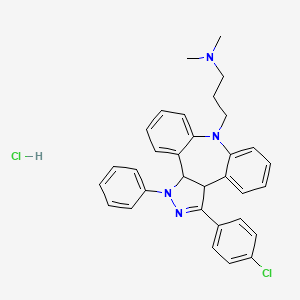
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
